5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide
CAS No.: 1448034-28-3
Cat. No.: VC4671584
Molecular Formula: C16H19ClN4O2
Molecular Weight: 334.8
* For research use only. Not for human or veterinary use.
![5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide - 1448034-28-3](/images/structure/VC4671584.png)
Specification
CAS No. | 1448034-28-3 |
---|---|
Molecular Formula | C16H19ClN4O2 |
Molecular Weight | 334.8 |
IUPAC Name | 5-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-methoxybenzamide |
Standard InChI | InChI=1S/C16H19ClN4O2/c1-9-14(10(2)19-16(18-9)21(3)4)20-15(22)12-8-11(17)6-7-13(12)23-5/h6-8H,1-5H3,(H,20,22) |
Standard InChI Key | CWJXQHKAKABPFF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Introduction
Chemical Identity and Basic Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name, 5-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide, delineates its core structure: a pyrimidine ring substituted at positions 2, 4, and 6 with dimethylamino and methyl groups, respectively, while the benzamide component features methoxy and chloro substituents at positions 2 and 5 . This arrangement confers distinct electronic and steric properties, influencing its potential interactions with biological targets.
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1448034-28-3 | |
Molecular Formula | C₁₆H₁₉ClN₄O₂ | |
Molecular Weight | 334.80 g/mol | |
SMILES Notation | COC1=C(C=C(C(=C1)Cl)C(=O)NC2=C(N=C(N=C2C)N(C)C)C)OC |
Molecular Structure and Conformational Analysis
Two-Dimensional Structural Representation
The 2D structure (Fig. 1) reveals a pyrimidine ring linked to the benzamide group via an amide bond. The pyrimidine’s 2-position hosts a dimethylamino group (-N(CH₃)₂), while 4- and 6-positions are methyl-substituted. The benzamide moiety contains a methoxy group (-OCH₃) at position 2 and chlorine at position 5, creating a polar yet lipophilic profile .
Three-Dimensional Conformational Dynamics
Computational models predict that steric hindrance from the 4,6-dimethyl groups restricts pyrimidine ring flexibility, potentially stabilizing a planar conformation. The amide bond adopts a trans configuration, minimizing clashes between the pyrimidine and benzamide components .
Synthesis and Characterization
Hypothetical Synthetic Pathways
While no explicit synthesis protocols exist for this compound, analogous benzamide-pyrimidine hybrids suggest viable routes:
-
Amide Coupling: Reacting 5-chloro-2-methoxybenzoic acid with 5-amino-2-(dimethylamino)-4,6-dimethylpyrimidine using coupling agents like HATU or EDCl .
-
Pyrimidine Functionalization: Introducing dimethylamino and methyl groups to a preformed pyrimidine core via nucleophilic substitution or alkylation .
Analytical Characterization
Key techniques for verification include:
-
Mass Spectrometry: Expected molecular ion peak at m/z 334.80 ([M+H]⁺) .
-
NMR Spectroscopy: Anticipated signals include a singlet for methoxy protons (~δ 3.8 ppm) and pyrimidine methyl groups (~δ 2.2–2.5 ppm) .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
Predicted LogP values (~2.5) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methoxy and chloro groups may enhance solubility in polar solvents .
Metabolic Stability
In silico models suggest hepatic metabolism via cytochrome P450 isoforms, with potential O-demethylation of the methoxy group as a primary pathway .
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison with Related Compounds
Future Directions and Research Gaps
Despite structural characterization, empirical data on this compound’s synthesis, bioactivity, and toxicity remain absent. Priority areas include:
-
Synthetic Optimization: Developing scalable routes with high yields.
-
In Vitro Screening: Assessing affinity for dopamine receptors and kinase targets.
-
ADMET Profiling: Evaluating pharmacokinetics and safety in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume